molecular formula C17H19NO2S B3010639 (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide CAS No. 2035022-03-6

(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide

Cat. No.: B3010639
CAS No.: 2035022-03-6
M. Wt: 301.4
InChI Key: ISBSSRKOHPJVCQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
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Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide and similar compounds have been utilized in green organic chemistry synthesis. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide was achieved using marine and terrestrial fungi, under microwave radiation. This process resulted in the production of (R)-2-cyano-3-(furan-2-yl)propanamide with significant isolated yield and enantiomeric excess (e.e.), demonstrating an eco-friendly approach to synthesizing CN-bearing stereogenic centers (Jimenez et al., 2019).

Intramolecular Cyclization

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to (E)-3-(furan-3-yl) derivatives, undergo intramolecular cyclization to form dihydrothiopyranofurans. This process is facilitated in a water-ethanol medium, highlighting the compound's potential in synthetic organic chemistry for creating complex molecular structures (Pevzner, 2021).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound, closely related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery suggests potential antiviral applications of similar compounds against coronaviruses, demonstrating their importance in medicinal chemistry and drug development (Lee et al., 2017).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, such as 4 H- indeno[1,2- b ]thiophenes and 8 H -indeno[2,1- b ]furans, involves the use of (E)-3-(furan-3-yl) derivatives. These processes contribute to the development of compounds with potential applications in materials science and pharmaceuticals (Jeon & Lee, 2008).

Crystal Structure Analysis

The crystal structures of compounds like (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide offer insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in materials science and drug design (Cheng et al., 2016).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSSRKOHPJVCQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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